Cas no 1807140-04-0 (Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate)

Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H5F4NO2/c1-17-9(16)6-2-5(4-15)7(3-8(6)11)10(12,13)14/h2-3H,1H3
- InChI Key: VIYTXKASEMXZQD-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=C(C#N)C=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 346
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015011884-1g |
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate |
1807140-04-0 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015011884-250mg |
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate |
1807140-04-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015011884-500mg |
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate |
1807140-04-0 | 97% | 500mg |
790.55 USD | 2021-06-21 |
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate
Introduction to Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1807140-04-0)
Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1807140-04-0, belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers aiming to develop novel therapeutic agents.
The molecular structure of Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate incorporates several key functional groups, including a cyano group, a fluoro substituent, and a trifluoromethyl group. These features contribute to its unique chemical properties and potential biological interactions. The presence of the cyano group (-CN) introduces a polar region, enhancing the compound's solubility in polar solvents and facilitating its interaction with biological targets. The fluoro atom (-F) and the trifluoromethyl group (-CF₃) are known for their ability to modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been a growing interest in the development of fluorinated benzoate derivatives due to their potential applications in drug discovery. The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and bioavailability. Similarly, the trifluoromethyl group is frequently incorporated into drug candidates because it can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.
Current research in the field of medicinal chemistry has highlighted the importance of Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate as a versatile building block for synthesizing more complex pharmacophores. Studies have demonstrated its utility in generating compounds with potential activity against various diseases, including cancer, inflammation, and infectious disorders. The compound's structural features make it an attractive candidate for further exploration in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.
The synthesis of Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the fluoro and trifluoromethyl substituents are often incorporated through halogenation or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed reactions and flow chemistry, have been employed to improve yield and purity.
The biological evaluation of Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate has revealed intriguing properties that warrant further investigation. Preclinical studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, it has been observed to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, preliminary data suggest that the compound may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation.
The potential therapeutic applications of Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate extend beyond anti-inflammatory and metabolic disorders. Research is ongoing to explore its efficacy in treating neurological conditions, where modulation of neurotransmitter systems could provide therapeutic benefits. Furthermore, the compound's structural motifs have inspired the design of derivatives with enhanced targeting specificity and reduced side effects.
In conclusion, Methyl 5-cyano-2-fluoro-4-(trifluoromethyl)benzoate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis involves sophisticated organic methodologies, while its biological profile suggests multiple avenues for therapeutic intervention. As research continues to uncover new applications for this compound, it is poised to play an important role in the development of next-generation pharmaceuticals.
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